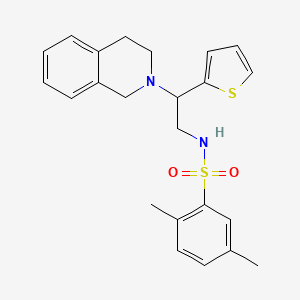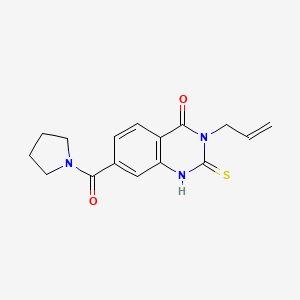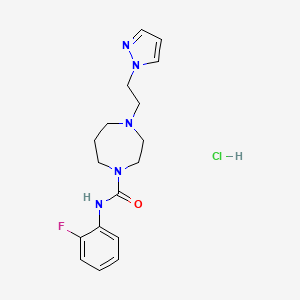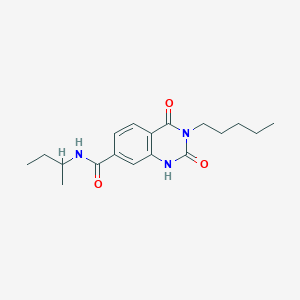
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O2S2 and its molecular weight is 426.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Protein Kinases
One area of research has focused on the inhibitory effects of isoquinolinesulfonamide derivatives on protein kinases. For instance, H-89, a closely related compound, has been shown to selectively inhibit cyclic AMP-dependent protein kinase (protein kinase A) without significantly affecting other protein kinases, suggesting its potential utility in studying the role of protein kinase A in cellular processes such as neurite outgrowth in PC12 cells (Chijiwa et al., 1990).
Interaction with Carbonic Anhydrases
Another study highlighted the structural basis for the interaction between carbonic anhydrases and tetrahydroisoquinolin-2-ylsulfonamides, indicating their selectivity towards different isozymes of human carbonic anhydrases. This selectivity is pivotal for the design of inhibitors targeting specific isozymes involved in various diseases, including cancer and glaucoma (Mader et al., 2011).
Antitumor Activities
Isoquinoline derivatives have also been synthesized and evaluated for their cytotoxicity against various cancer cell lines. For example, novel annulated dihydroisoquinoline heterocycles were developed and assessed for their antitumor potential, demonstrating the versatility of these compounds in the development of new anticancer agents (Saleh et al., 2020).
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of these compounds with biological targets, further elucidating their mechanism of action. For instance, thiourea derivatives bearing benzenesulfonamide moiety have been synthesized and evaluated for their antimycobacterial activity, with docking studies highlighting their potential binding modes (Ghorab et al., 2017).
Synthesis and Characterization
The synthesis and characterization of these compounds form a crucial part of research, providing insights into their structure-activity relationships. This knowledge is essential for the rational design of new molecules with improved efficacy and selectivity for their biological targets. A study on the synthesis, characterization, and biological evaluation of quinazolinone-based derivatives exemplifies the ongoing efforts to develop potent inhibitors for tyrosine kinases, highlighting the therapeutic potential of these compounds in cancer treatment (Riadi et al., 2021).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S2/c1-17-9-10-18(2)23(14-17)29(26,27)24-15-21(22-8-5-13-28-22)25-12-11-19-6-3-4-7-20(19)16-25/h3-10,13-14,21,24H,11-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIOFXKBDQQRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B2832817.png)





![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2832825.png)
![(3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B2832826.png)

![8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2832829.png)
![N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2832830.png)
![N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2832831.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2832833.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2832839.png)